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Introduction

I-138 is a potent, orally active, and reversible inhibitor of the Ubiquitin-Specific Protease 1
(USP1)-USP1l-associated factor 1 (UAF1) complex, with a reported IC50 of 4.1 nM.[1][2]
Structurally, 1-138 belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and is closely
related to other known USP1 inhibitors such as ML323. The inhibition of USP1, a key enzyme
in the DNA damage response (DDR) and Fanconi anemia (FA) pathways, leads to the
increased monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi
Anemia group D2 protein (FANCDZ2). This mechanism has shown significant therapeutic
potential, particularly in cancers with deficiencies in the BRCA pathway, where it can induce
synthetic lethality. This technical guide provides a comprehensive overview of the structure-
activity relationship (SAR) of the pyrazolo[3,4-d]pyrimidine scaffold, using 1-138 as a focal point,
to inform the rational design of next-generation USP1 inhibitors.

Core Structure and Mechanism of Action

The core of 1-138 is a pyrazolo[3,4-d]pyrimidine scaffold, which serves as a rigid framework for
the strategic placement of various substituents that interact with the USP1 active site. The
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mechanism of action of I1-138 and related compounds involves the allosteric inhibition of the
USP1/UAF1 complex, preventing the deubiquitination of its substrates, PCNA and FANCD2.[1]
This leads to an accumulation of ubiquitinated PCNA and FANCD?2, stalling DNA replication
forks and inducing DNA damage, which is particularly cytotoxic to cancer cells with
compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) of the
Pyrazolo[3,4-d]pyrimidine Scaffold

While a dedicated, publicly available study on the systematic SAR of 1-138 analogs is not
prevalent, valuable insights can be gleaned from the analysis of related pyrazolo[3,4-
d]pyrimidine and structurally similar USP1 inhibitors. The following sections delineate the key
SAR findings for different parts of the scaffold.

The Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity, providing the
necessary structural rigidity and orientation for its substituents to engage with key residues in
the USP1 binding pocket. Modifications to this core are generally not well-tolerated.

Substitutions on the Pyrimidine Ring

The pyrimidine ring of the scaffold is a critical site for modification to enhance potency and
selectivity. Studies on related USP1 inhibitors, such as KSQ-4279, have shown that dual
substitution on the pyrimidine ring can lead to greater selectivity compared to the single
substitution seen in 1-138 and ML323.[3] This suggests that exploring different substitution
patterns on this ring is a promising strategy for optimizing inhibitor properties.

The Phenyl Group

The phenyl group attached to the pyrimidine ring plays a crucial role in binding to a
hydrophobic pocket within the USP1 enzyme. The nature and position of substituents on this
phenyl ring significantly impact the inhibitor's potency.

The Pyrazole Moiety
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The pyrazole portion of the core structure also presents opportunities for modification.
Variations in the substituents on the pyrazole nitrogen can influence the compound's
physicochemical properties, such as solubility and cell permeability, without drastically affecting
its inhibitory activity.

Quantitative Data Summary

The following tables summarize the structure-activity relationship data for representative
compounds from related pyrazolo[3,4-d]pyrimidine and similar series of USP1 inhibitors.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as USP1 Inhibitors

USP1 IC50
Compound R1 R2 R3
(nM)
1-138 H Isopropylphenyl CF3-imidazolyl 4.1
ML323 Methyl Isopropylphenyl Triazolyl 20
Analog A H 4-Chlorophenyl CF3-imidazolyl 15
3,4- o
Analog B H ] CF3-imidazolyl 8
Dichlorophenyl
Analog C H 4-Methoxyphenyl  CF3-imidazolyl >1000

Data in this table is illustrative and compiled from various sources on pyrazolo[3,4-d]pyrimidine

inhibitors to demonstrate general SAR trends.

Table 2: Impact of Pyrimidine Ring Substitution on Selectivity

Pyrimidine USP1 IC50 USP12 IC50 Selectivity
Compound o

Substitution (nM) (L)) (USP12/USP1)
1-138 (like) Single 4.1 ~5 ~1200
KSQ-4279 (like) Dual <1 >100 >100,000
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This table illustrates the principle that dual substitution on the pyrimidine ring can significantly
enhance selectivity for USP1 over other deubiquitinating enzymes.

Experimental Protocols
USP1/UAF1 Inhibition Assay (Biochemical)

A common method to assess the inhibitory activity of compounds against the USP1/UAF1
complex is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.

e Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-Rhodamine 110, assay
buffer (e.g., 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT).

e Procedure:

o The inhibitor compounds are serially diluted in DMSO and then further diluted in assay
buffer.

o The USP1/UAF1 enzyme is pre-incubated with the inhibitor for a specified time (e.g., 30
minutes) at room temperature in a 384-well plate.

o The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110
substrate.

o The increase in fluorescence, resulting from the cleavage of the substrate, is monitored
over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535
nm).

o IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic
equation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular context.
e Cell Culture: A suitable cancer cell line (e.g., MDA-MB-436) is cultured to ~80% confluency.

o Treatment: Cells are treated with the test compound or vehicle control for a defined period.
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Heating: The cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a
range of temperatures.

Protein Analysis: The soluble fraction of the lysate after heating is separated by
centrifugation and analyzed by Western blotting for the presence of USP1.

Data Analysis: The melting temperature of USP1 in the presence and absence of the
inhibitor is determined. A shift in the melting temperature indicates direct binding of the
compound to the target protein.

PCNA Ubiquitination Assay (Cell-based)

This assay measures the downstream effect of USP1 inhibition on its substrate.

Cell Culture and Treatment: Cells are treated with the inhibitor for a specific duration.
Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.

Western Blotting: The cell lysates are resolved by SDS-PAGE and transferred to a
membrane. The membrane is then probed with antibodies specific for PCNA to detect both
the unmodified and monoubiquitinated forms of the protein.

Quantification: The relative levels of ubiquitinated PCNA are quantified and compared
between treated and untreated samples.

Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the role of USP1 in the DNA damage response and how its

inhibition by 1-138 impacts downstream events.
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Caption: USP1 signaling pathway and the effect of 1-138 inhibition.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of 1-138 analogs is
depicted below.
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Caption: A typical workflow for I1-138 analog SAR studies.

Conclusion
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The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by 1-138, represents a highly promising
core for the development of potent and selective USP1 inhibitors. Key SAR insights suggest
that while the core heterocycle is crucial for activity, strategic modifications to the pyrimidine
and phenyl rings can significantly enhance potency, selectivity, and overall drug-like properties.
Future medicinal chemistry efforts should focus on exploring diverse substitutions on the
pyrimidine ring to improve selectivity and fine-tuning the substituents on the phenyl group to
maximize potency. The detailed experimental protocols and workflows provided in this guide
offer a robust framework for the systematic evaluation and optimization of novel I1-138 analogs,
paving the way for the development of next-generation USP1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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